Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxycarbonyl group, a phenylamino group, a pyridinylmethyl group, and a thioxoimidazolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the ethoxycarbonyl phenylamine derivative, followed by the introduction of the pyridinylmethyl group through a nucleophilic substitution reaction. The final step involves the cyclization of the intermediate to form the thioxoimidazolidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate can be compared with similar compounds such as:
- Ethyl 4-({2-[(2-{[4-(ethoxycarbonyl)anilino]carbonyl}phenyl)disulfanyl]benzoyl}amino)benzoate
- Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H28N4O6S |
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Molecular Weight |
560.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H28N4O6S/c1-3-38-27(36)19-8-12-21(13-9-19)31-25(34)17-24-26(35)33(23-14-10-20(11-15-23)28(37)39-4-2)29(40)32(24)18-22-7-5-6-16-30-22/h5-16,24H,3-4,17-18H2,1-2H3,(H,31,34) |
InChI Key |
LKLMRRDBTVPWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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